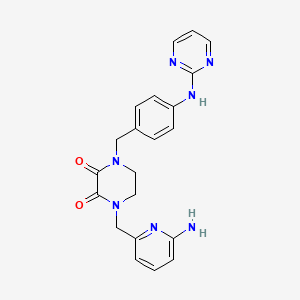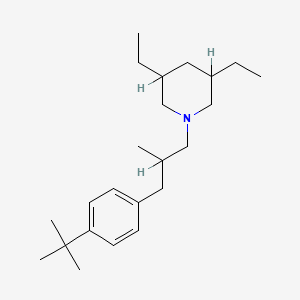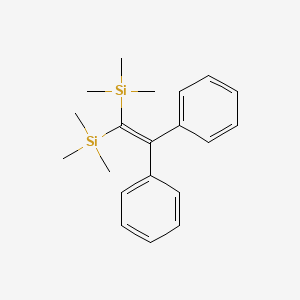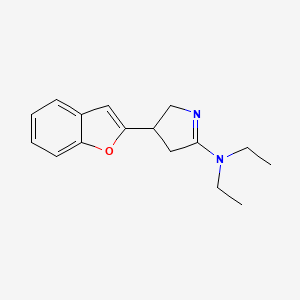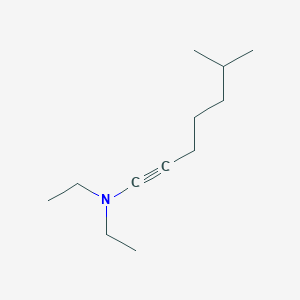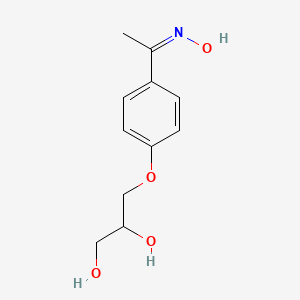![molecular formula C6H8O2 B14446987 (1S)-3-Oxabicyclo[3.2.0]heptan-2-one CAS No. 75658-85-4](/img/structure/B14446987.png)
(1S)-3-Oxabicyclo[3.2.0]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-3-Oxabicyclo[320]heptan-2-one is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-Oxabicyclo[3.2.0]heptan-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of a hydroxy ketone precursor using a strong acid catalyst. This reaction proceeds through the formation of an oxirane ring, followed by the closure of the cyclopentanone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
(1S)-3-Oxabicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol or the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
(1S)-3-Oxabicyclo[3.2.0]heptan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-3-Oxabicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s reactivity is influenced by the electronic and steric properties of its bicyclic structure.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a similar structure but containing a nitrogen atom instead of an oxygen atom.
8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic framework but with different functional groups.
Uniqueness
(1S)-3-Oxabicyclo[3.2.0]heptan-2-one is unique due to its oxirane ring fused to a cyclopentanone ring, which imparts distinct reactivity and potential applications compared to other bicyclic compounds. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in organic synthesis and research.
Properties
CAS No. |
75658-85-4 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(1S)-3-oxabicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C6H8O2/c7-6-5-2-1-4(5)3-8-6/h4-5H,1-3H2/t4?,5-/m0/s1 |
InChI Key |
UJFCQYSTPCFCII-AKGZTFGVSA-N |
Isomeric SMILES |
C1CC2[C@H]1C(=O)OC2 |
Canonical SMILES |
C1CC2C1COC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14446906.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
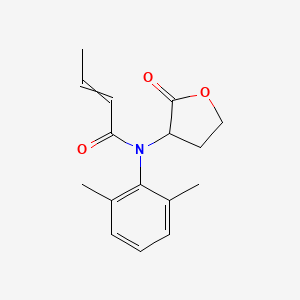
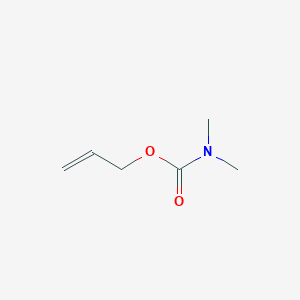
![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)
